molecular formula C14H21NO2 B8577188 N-Boc,N-methyl phenethylamine

N-Boc,N-methyl phenethylamine

Cat. No.: B8577188
M. Wt: 235.32 g/mol
InChI Key: XZMHPMVKYIOAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc,N-methyl phenethylamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. The Boc group is widely used in organic synthesis to protect amines due to its stability under various conditions and ease of removal. This compound is significant in synthetic chemistry, particularly in the preparation of complex molecules where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc,N-methyl phenethylamine typically involves the reaction of phenethylamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile or tetrahydrofuran (THF), at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often employ similar reaction conditions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The process may also involve the use of eco-friendly solvents and catalysts to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-Boc,N-methyl phenethylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, various oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The reaction conditions are typically mild to prevent the removal of the Boc group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the phenethylamine moiety can yield the corresponding amine, while oxidation can produce a variety of oxidized derivatives .

Scientific Research Applications

N-Boc,N-methyl phenethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Boc,N-methyl phenethylamine primarily involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amines, such as tert-butoxycarbonyl-protected aniline and tert-butoxycarbonyl-protected benzylamine. These compounds share the common feature of having a Boc group protecting the amine functionality .

Uniqueness

N-Boc,N-methyl phenethylamine is unique due to its specific structure, which includes a phenethylamine moiety. This structure provides distinct reactivity and properties compared to other Boc-protected amines, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl N-methyl-N-(2-phenylethyl)carbamate

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)15(4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI Key

XZMHPMVKYIOAMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 3-hydroxy-N-Boc,N-methyl phenethylamine (5.0 g, 19.9 mmol) in dry acetonitrile (65 ml) was added under nitrogen, N-methyl,N-n-propyl carbamoyl chloride (4.66 g, 34.43 mmol), followed by the portionwise addition of NaH (60% disp. in oil, 1.03 g, 25.87 mmol). The reaction mixture was stirred at RT under nitrogen for 6 hrs and evaporated to dryness in-vacuo. Water (200 ml) was added, the pH was adjusted to ˜9 and the aqueous layer was extracted with ether (4×100 ml). The combined ether layer was washed with NaOH solution (pH 9.5), water (150 ml), dried (Na2SO4) and evaporated to dryness in-vacuo to give an oil which was purified by column chromatography (hexane:EtOAc 2:1), affording 6.0 g (86%) of the title compound as a yellow oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step Two
Name
Quantity
1.03 g
Type
reactant
Reaction Step Two
Yield
86%

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